N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS2/c19-13-5-3-12(4-6-13)10-20-16(25)11-27-17-8-7-15-21-22-18(24(15)23-17)14-2-1-9-26-14/h1-9H,10-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRLEUWZXUBECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The synthesis begins with the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine carboxylic acids under reflux conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and the triazolopyridazine intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiophene-triazolopyridazine intermediate.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Coupling Reactions: The thiophene ring can participate in coupling reactions, such as the Heck or Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Coupling: Palladium catalysts, bases like triethylamine, and solvents such as toluene or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Coupling: Extended conjugated systems.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Variations on the Triazolo-Pyridazine Core
The triazolo-pyridazine core is a common pharmacophore. Substituents at positions 3 and 6 critically influence biological activity and physicochemical properties.
Table 1: Substituent Comparison
Key Observations:
- Thiophen-2-yl vs. Aryl Substituents : The target compound’s thiophene group offers distinct electronic properties (sulfur’s electron-rich nature) compared to ethoxy/methoxy-phenyl derivatives. This may enhance interactions with cysteine-rich kinase domains .
- Methyl vs. Thiophene : The methyl-substituted compound in demonstrated anticancer activity via Lin-28/Let-7 pathway modulation, suggesting that bulkier substituents (e.g., thiophene) might alter target specificity.
Anticancer Potential :
Physicochemical Properties :
- Solubility : Ethoxy- and methoxy-substituted compounds () likely have higher aqueous solubility than the target compound due to polar substituents.
- Metabolic Stability: The 4-fluorophenyl group in the target compound may confer resistance to oxidative metabolism compared to non-halogenated analogues.
Structural-Activity Relationship (SAR) Trends
Position 3 :
- Electron-donating groups (e.g., methoxy, ethoxy) improve solubility but may reduce membrane permeability.
- Thiophene and halophenyl groups enhance hydrophobic interactions and target binding .
Position 6 :
- Sulfanyl-linked acetamides are critical for maintaining scaffold rigidity and hydrogen-bonding capacity.
- Substitutions with chlorophenyl or fluorophenyl groups optimize metabolic stability .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex compound with notable biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 667.8 g/mol. Its structure features a triazole ring fused with a pyridazine and a thiophene moiety, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C30H30FN7O4S3 |
| Molecular Weight | 667.8 g/mol |
| LogP | 3.7127 |
| LogD | 3.7127 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. These compounds have been associated with various mechanisms of action against bacteria and fungi:
- Antibacterial : Studies show that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain triazoles demonstrated minimum inhibitory concentrations (MIC) as low as 1–8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal : Similarly, triazole derivatives have shown potent antifungal activity against strains such as Candida albicans and Aspergillus flavus, with MIC values often lower than those of standard antifungal agents like fluconazole .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Triazoles are known to interact with various biological targets involved in cancer progression. For example, some studies have indicated that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways .
Anti-inflammatory and Analgesic Effects
Compounds similar to this compound have also been reported to exhibit anti-inflammatory and analgesic properties. Research has highlighted their efficacy in reducing inflammation in animal models, suggesting their potential use in treating inflammatory diseases .
Case Studies
- Microwave-Assisted Synthesis : A study on microwave-assisted synthesis of triazole derivatives demonstrated enhanced yields and reduced reaction times compared to conventional methods. This approach facilitates the rapid development of new compounds for pharmacological testing .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of triazoles indicate that modifications in the chemical structure can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups can enhance antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
